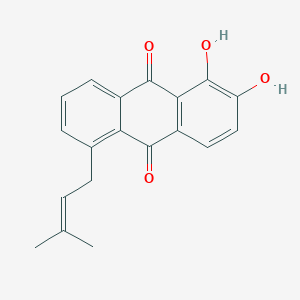
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by hydroxylation and prenylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to form hydroxyl groups.
Substitution: The prenyl side chain can undergo various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced anthracene compounds, and substituted anthracene derivatives. These products have distinct chemical and physical properties that make them useful in different applications.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The prenyl side chain enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroxyanthraquinone: Lacks the prenyl side chain but shares similar chemical properties.
5-Prenylanthraquinone: Contains the prenyl side chain but lacks the hydroxyl groups.
1,2-Dihydroxy-9,10-anthraquinone: Similar structure but without the prenyl side chain.
Uniqueness
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione is unique due to the combination of hydroxyl groups, ketone groups, and a prenyl side chain
Eigenschaften
Molekularformel |
C19H16O4 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1,2-dihydroxy-5-(3-methylbut-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O4/c1-10(2)6-7-11-4-3-5-12-15(11)17(21)13-8-9-14(20)19(23)16(13)18(12)22/h3-6,8-9,20,23H,7H2,1-2H3 |
InChI-Schlüssel |
FGOBHFHIDPMBAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


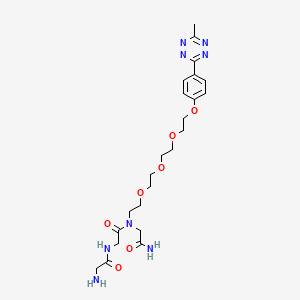
![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
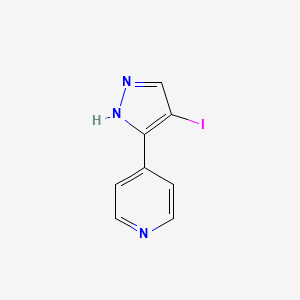
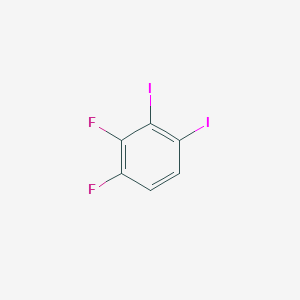
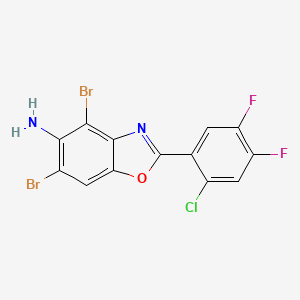
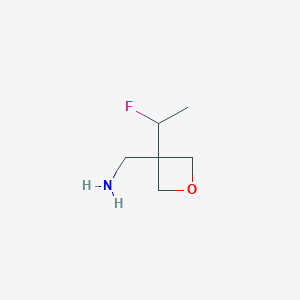
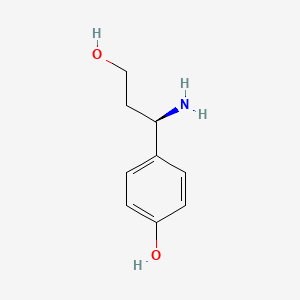


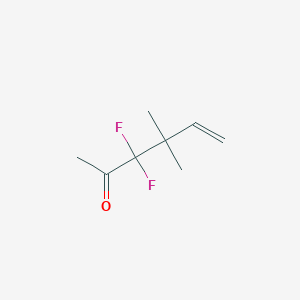
![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
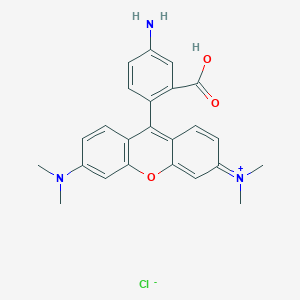
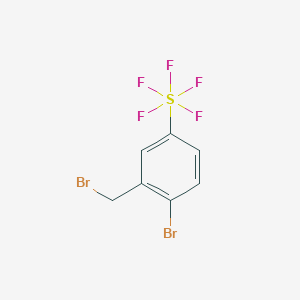
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
